Dimethyl 2-(4-(ethoxycarbonyl)piperazin-1-yl)succinate
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Overview
Description
Dimethyl 2-(4-(ethoxycarbonyl)piperazin-1-yl)succinate is a chemical compound that has garnered attention in scientific research due to its potential therapeutic and industrial applications. It is characterized by its molecular formula C₁₃H₂₂N₂O₆ and a molecular weight of 302.32 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 2-(4-(ethoxycarbonyl)piperazin-1-yl)succinate typically involves the reaction of dimethyl succinate with 4-(ethoxycarbonyl)piperazine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2-(4-(ethoxycarbonyl)piperazin-1-yl)succinate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the ethoxycarbonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide.
Major Products
Oxidation: The major products include carboxylic acids and ketones.
Reduction: The major products are alcohols and amines.
Substitution: The products vary depending on the nucleophile used but can include esters and amides.
Scientific Research Applications
Dimethyl 2-(4-(ethoxycarbonyl)piperazin-1-yl)succinate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of Dimethyl 2-(4-(ethoxycarbonyl)piperazin-1-yl)succinate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
- Dimethyl 2-(4-(methoxycarbonyl)piperazin-1-yl)succinate
- Dimethyl 2-(4-(propoxycarbonyl)piperazin-1-yl)succinate
- Dimethyl 2-(4-(butoxycarbonyl)piperazin-1-yl)succinate
Uniqueness
Dimethyl 2-(4-(ethoxycarbonyl)piperazin-1-yl)succinate is unique due to its specific ethoxycarbonyl group, which imparts distinct chemical and biological properties. This group influences the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable molecule for various applications .
Properties
IUPAC Name |
dimethyl 2-(4-ethoxycarbonylpiperazin-1-yl)butanedioate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O6/c1-4-21-13(18)15-7-5-14(6-8-15)10(12(17)20-3)9-11(16)19-2/h10H,4-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPUBSSZILWIBEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(CC(=O)OC)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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